molecular formula C12H15NO3 B2544574 1-(Cyclohexyloxy)-4-nitrobenzene CAS No. 5493-73-2

1-(Cyclohexyloxy)-4-nitrobenzene

Cat. No. B2544574
CAS RN: 5493-73-2
M. Wt: 221.256
InChI Key: JZCYGTUBVIJZOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “1-(Cyclohexyloxy)-4-nitrobenzene” has been studied. For instance, the Mitsunobu reaction has been used to synthesize "1-(cyclohexyloxy)-2-methylbenzene" .

Scientific Research Applications

Ultrasound-Assisted Preparation of Nitro Aromatic Ethers

Research conducted by Harikumar and Rajendran (2014) focused on the preparation of 1-butoxy-4-nitrobenzene, a compound closely related to 1-(Cyclohexyloxy)-4-nitrobenzene, using ultrasound-assisted organic solvent conditions. They utilized a multi-site phase-transfer catalyst for this synthesis, highlighting the enhanced efficiency of the reaction under ultrasound irradiation compared to traditional methods. This technique could be applicable to the synthesis of 1-(Cyclohexyloxy)-4-nitrobenzene and related compounds (Harikumar & Rajendran, 2014).

Gold-Catalyzed Synthesis of Azacyclic Compounds

Jadhav et al. (2011) reported a gold-catalyzed stereoselective synthesis of azacyclic compounds from 1-alkynyl-2-nitrobenzenes, which are structurally similar to 1-(Cyclohexyloxy)-4-nitrobenzene. The core structures of the resulting products were constructed through a formal [2 + 2 + 1] cycloaddition involving α-carbonyl carbenoids and nitroso species. This research opens pathways for the synthesis of complex organic structures using nitro aromatic ethers as starting materials (Jadhav, Bhunia, Liao, & Liu, 2011).

Synthesis of Cyclohexanone Oxime from Nitrobenzene

Rubio-Marqués et al. (2014) demonstrated a one-pot synthesis of cyclohexanone oxime from nitrobenzene using palladium and gold nanoparticles on carbon as a catalyst. This study is relevant as it showcases the transformation of nitrobenzene, a chemical relative of 1-(Cyclohexyloxy)-4-nitrobenzene, into useful industrial chemicals, suggesting potential applications in synthesizing derivatives of 1-(Cyclohexyloxy)-4-nitrobenzene (Rubio-Marqués, Hernández‐Garrido, Leyva–Pérez, & Corma, 2014).

Electrochemical Sensing Based on Nitrobenzene Derivatives

Kingsford et al. (2018) explored the use of 1-chloro-4-nitrobenzene, a compound similar to 1-(Cyclohexyloxy)-4-nitrobenzene, for developing highly sensitive electrochemical sensors. They designed a sensor using carbon nanohorns and β-cyclodextrin nanohybrids, demonstrating its efficacy in detecting nitrobenzene derivatives. This suggests potential applications of 1-(Cyclohexyloxy)-4-nitrobenzene in environmental monitoring and analytical chemistry (Kingsford, Qian, Zhang, Yi, & Zhu, 2018).

Gel Sculpture from Simple Organic Salts

Sahoo et al. (2012) synthesized low molecular weight gelators derived from tert-butoxycarbonyl-protected L-amino acids and secondary amines, including dicyclohexylamine, which is related to the cyclohexyl structure in 1-(Cyclohexyloxy)-4-nitrobenzene. These gelators displayed remarkable load-bearing, moldable, and self-healing properties, indicating potential applications in materials science for compounds structurally related to 1-(Cyclohexyloxy)-4-nitrobenzene (Sahoo, Sankolli, Lee, Raghavan, & Dastidar, 2012).

Safety and Hazards

The safety and hazards associated with “1-(Cyclohexyloxy)-4-nitrobenzene” are not explicitly stated in the available literature. It’s important to handle all chemical substances with care and follow safety guidelines .

properties

IUPAC Name

1-cyclohexyloxy-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCYGTUBVIJZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohexyloxy)-4-nitrobenzene

Synthesis routes and methods I

Procedure details

To 3.9 g of cyclohexanol (1.1 equivalents) put into the presence of 2.12 g of sodium hydride (1.5 equivalents) under stirring for 10 min, is added a solution of 5 g of 4-fluoronitrobenzene in 75 mL of dimethylformamide. The whole is heated to 60° C. for 5 hrs. After returning to room temperature, the medium is hydrolyzed and the reaction crude product is extracted with ethyl acetate several times. The organic phases are dried on magnesium sulfate, filtered and evaporated under reduced pressure. With a silica gel chromatography of the residue (cyclohexane and then cyclohexane/ethyl acetate: 98/2 and 90/10) 6.06 g of the desired product are able to be isolated.
Quantity
3.9 g
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Reaction Step One
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2.12 g
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5 g
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Quantity
75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Prepare the title compound in the manner analogous to the procedure set fourth in example E-227 using 4-fluoro-nitrobenzene and cyclohexanol (heat 1.5 hours at 55° C.). Purify the material by silica gel chromatography (Prep.2000) eluting with methylene chloride/hexane 1:1 to provide the title compound as an oil. Mass spectrum (m/e): 221.1 (M*). (Bruker 300) 1H NMR (CDCl3) δ 8.13-8.18 (2H, d), 6.90-6.93 (2H, d), 4.31-4.39 (1H, m), 1.92-2.02 (2H, m), 1.75-1.85 (2H, m), 1.50-1.62 (3H, m), 1.28-1.44 (3H, m).
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Reaction Step One

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